5,6-Dihydrothymidine

Beschreibung

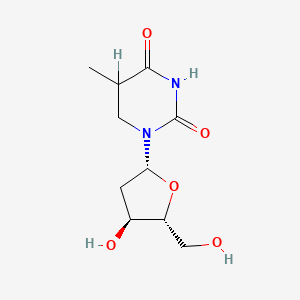

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYHMSUYKIMUAL-UNYLCCJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315299 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-00-9 | |

| Record name | 5,6-Dihydrothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydrothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 5,6-Dihydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydrothymidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, a hydrogenated derivative of thymidine (B127349). It is a known metabolite of thymidine and is also formed as a result of DNA damage, particularly from ionizing radiation under anoxic conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological role, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally characterized by the saturation of the 5,6-double bond in the pyrimidine ring of thymidine. This structural modification significantly alters its chemical and biological properties compared to its parent nucleoside.

Chemical Structure

The chemical structure of this compound is presented below.

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H16N2O5 | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | PubChem |

| CAS Number | 5627-00-9 | Guidechem[2] |

| PubChem CID | 165328 | PubChem[1] |

| Predicted Water Solubility | 18.7 g/L | FooDB[3] |

| Predicted logP | -0.8 | FooDB[3] |

| Predicted pKa (Strongest Acidic) | 11.7 | FooDB[3] |

| Predicted pKa (Strongest Basic) | -7.4 | FooDB[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the catalytic hydrogenation of thymidine.

Experimental Protocol: Catalytic Hydrogenation of Thymidine

This protocol describes the synthesis of this compound from thymidine.[4]

Materials:

-

Thymidine

-

Rhodium on alumina (B75360) catalyst

-

Water

-

Hydrogen gas

Procedure:

-

Dissolve thymidine in a 1:1 (v/v) mixture of water and methanol.

-

Add rhodium on alumina catalyst to the solution.

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the apparatus with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Role and Significance

This compound is an intermediate in the catabolic pathway of thymine (B56734) and is also a product of DNA damage.

Thymine Metabolism

In the metabolic pathway of thymine, thymine is first reduced to 5,6-dihydrothymine by the enzyme dihydropyrimidine (B8664642) dehydrogenase.[5][6] Subsequently, dihydropyrimidinase hydrolyzes 5,6-dihydrothymine to N-carbamyl-β-aminoisobutyrate, which is then converted to β-aminoisobutyrate.

Metabolic pathway of thymine degradation.

DNA Damage and Repair

This compound is a significant product of DNA damage induced by ionizing radiation, particularly under anoxic conditions.[7] The presence of this lesion in DNA can impair the base excision repair pathway, affecting the repair of other nearby DNA lesions such as abasic sites and single-strand breaks.[8]

Analytical Methodologies

The detection and quantification of this compound in biological samples are typically performed using chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound. A common approach involves reversed-phase chromatography coupled with ultraviolet (UV) detection.

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: Biological samples (e.g., urine, plasma) typically require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase its volatility.

General GC-MS Protocol Outline:

-

Extraction: Extraction of this compound from the biological matrix.

-

Derivatization: Chemical derivatization (e.g., silylation) to make the analyte suitable for GC analysis.

-

GC Separation: Separation of the derivatized analyte on a capillary GC column (e.g., DB-5ms).

-

MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

General workflow for the analysis of this compound.

Conclusion

This compound is a molecule of significant interest in the fields of molecular biology, toxicology, and drug development. Its role as a metabolite and a marker of DNA damage underscores the importance of robust analytical methods for its detection and quantification. Further research into the biological consequences of this compound accumulation and its impact on cellular processes will continue to be a vital area of investigation.

References

- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. foodb.ca [foodb.ca]

- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5,6-Dihydrothymidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 5,6-Dihydrothymidine. The information is intended to support research and development efforts in fields such as molecular biology, oncology, and medicinal chemistry.

Core Properties of this compound

This compound (dhT), a pyrimidine (B1678525) 2'-deoxyribonucleoside, is a reduced derivative of thymidine (B127349).[1] It is notable as a product of DNA damage, particularly resulting from gamma irradiation under anoxic conditions and UV radiation.[2][3] Its presence in DNA can have significant biological consequences, including the impairment of DNA repair pathways.[4]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₅ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| CAS Number | 5627-00-9 | [1] |

| Synonyms | 5,6-Dihydro-2'-deoxy-5-methyluridine, dhdt | [1] |

| Solubility | Soluble in DMSO and dimethylformamide (DMF). Slightly soluble in DMF. Soluble in PBS (pH 7.2) at approx. 0.25 mg/ml. | |

| Storage Temperature | -20°C | [5] |

Spectral and Structural Data

Spectroscopic and crystallographic data are critical for the identification and structural elucidation of this compound and its derivatives.

| Data Type | Description | Source |

| Mass Spectrometry | LC-MS data is available.[1] FAB-MS and Electronic Impact MS are used for characterization, especially in oligonucleotides.[6] | [1][6] |

| NMR Spectroscopy | Spectroscopic properties of derivatives have been studied using ¹H NMR. | [7][8][9] |

| Crystal Structure | The crystal structure of the related (-)-(5S)-5-hydroxy-5,6-dihydrothymidine shows a twisted half-chair conformation for the pyrimidine ring. The deoxyribose ring has an O(1')-endo envelope conformation. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for synthesizing this compound is through the catalytic hydrogenation of its precursor, thymidine. This process yields a mixture of the (5R) and (5S) diastereoisomers.[6]

Protocol: Catalytic Hydrogenation of Thymidine [6][11]

-

Dissolution: Dissolve thymidine in a suitable solvent mixture, such as water/methanol (1:1 v/v).

-

Catalyst Addition: Add a catalyst, typically Rhodium on alumina.

-

Hydrogenation: Expose the mixture to hydrogen (H₂) gas at room temperature for approximately 3 hours.

-

Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, filter out the catalyst. The resulting solution contains a mixture of this compound diastereoisomers.

-

Isolation: Isolate the diastereoisomers using chromatographic techniques, such as thin layer chromatography.[7][9]

Note: The incorporation of this compound into synthetic DNA fragments is challenging as the modified base is unstable under standard deprotection conditions. This necessitates the use of specialized amino protecting groups.[2]

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Protocol: Characterization by Mass Spectrometry and NMR [6]

-

Sample Preparation: Prepare the purified this compound sample by dissolving it in an appropriate solvent. For NMR, deuterated solvents are used.

-

NMR Analysis: Acquire proton (¹H) NMR spectra to confirm the structure and stereochemistry of the product.

-

Mass Spectrometry Analysis: Use Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight and confirm the identity of the synthesized compound.[1][6]

Protocol: Analysis within Oligonucleotides [6]

-

Labeling: Label the 5'-end of the oligonucleotide containing this compound with ³²P.

-

Acid Treatment: Heat the labeled oligonucleotide in formic acid at 90°C. This procedure helps in analyzing the position of the modified base.

-

Electrophoresis: Separate the resulting fragments by length using polyacrylamide gel electrophoresis.

-

Detection: Visualize the fragments to determine the location of the this compound within the DNA sequence.

Biological Role and Pathways

This compound is primarily known as a DNA lesion, but its nucleobase, 5,6-dihydrothymine, is a key intermediate in the catabolic pathway of thymine (B56734).

Pyrimidine Catabolism

The breakdown of thymine in humans and other organisms involves a three-step enzymatic process. An accumulation of the intermediate, 5,6-dihydrothymine, has been shown to be toxic and is associated with several metabolic disorders, including dihydropyrimidinase deficiency.[12][13]

-

Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine.[13]

-

Hydrolysis: Dihydropyrimidinase hydrolyzes the ring of 5,6-dihydrothymine to form N-carbamyl-β-aminoisobutyrate.[13]

-

Conversion: Beta-ureidopropionase converts N-carbamyl-β-aminoisobutyrate to β-aminoisobutyrate, ammonia, and CO₂.

Caption: The metabolic pathway for the breakdown of thymine.

Role in DNA Damage and Repair

As a product of ionizing radiation, this compound represents a form of DNA damage.[2] Studies have shown that the presence of a persistent 5,6-dihydrothymine lesion in DNA can significantly reduce the efficiency of the base excision repair (BER) pathway for closely located abasic (AP) sites or single-strand breaks (SSB).[4] Specifically, the activity of DNA polymerase beta and the subsequent ligation step are impaired by this lesion.[4] This interference underscores the importance of understanding the cellular response to this specific type of DNA damage in the context of radiation therapy and carcinogenesis.

References

- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 4. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]

5,6-Dihydrothymidine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5,6-Dihydrothymidine, a crucial molecule in the study of DNA damage and repair. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its role within key biological pathways.

Core Molecular Data

This compound is a pyrimidine (B1678525) 2'-deoxyribonucleoside, structurally related to thymidine (B127349). Its core quantitative data is summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H16N2O5 | [1][2] |

| Molecular Weight | 244.24 g/mol | [1][2] |

| Exact Mass | 244.10592162 Da | [1][2] |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | [1] |

| Synonyms | Dihydrothymidine, 5,6-Dihydro-2'-deoxy-5-methyluridine | [1][2] |

Logical Relationship: From Thymidine to this compound

The structural relationship between thymidine and this compound is defined by the reduction of the 5,6 double bond in the pyrimidine ring of thymidine. This conversion is a critical step in thymine (B56734) metabolism and can also occur as a result of DNA damage.

Caption: Conversion of Thymidine to this compound.

Experimental Protocols

The synthesis of this compound is a critical process for researchers studying its biological effects. Below are summaries of key experimental methodologies.

Synthesis of this compound via Catalytic Hydrogenation

A common method for the synthesis of this compound involves the catalytic hydrogenation of thymidine. This process reduces the 5,6-double bond of the pyrimidine ring.

Experimental Workflow:

Caption: Catalytic hydrogenation workflow for this compound synthesis.[3]

Detailed Steps:

-

Reaction Setup: Thymidine is dissolved in a suitable solvent, such as a water/methanol mixture.[3]

-

Catalyst Addition: A catalyst, typically rhodium on alumina, is added to the solution.[3]

-

Hydrogenation: The reaction mixture is exposed to hydrogen gas and stirred at room temperature for several hours.[3]

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is then evaporated, and the resulting product is purified using techniques like column chromatography to yield this compound.

Incorporation into Oligonucleotides

The study of DNA containing this compound requires its incorporation into synthetic DNA fragments. This is often achieved using phosphoramidite (B1245037) chemistry.

Key Considerations:

-

The modified base is unstable under the standard deprotection conditions used in oligonucleotide synthesis.[1]

-

Special protecting groups are required for the successful incorporation of this compound phosphoramidite into oligonucleotides.[1]

-

The presence of the intact modified base in the final oligonucleotide is typically confirmed by mass spectrometry.[1][4]

Signaling and Metabolic Pathways

This compound and its nucleobase, 5,6-dihydrothymine, are involved in critical cellular processes, particularly DNA repair and pyrimidine metabolism.

Role in Base Excision Repair

5,6-dihydrothymine is a form of DNA damage that can be induced by ionizing radiation. Its presence in DNA can impair the base excision repair (BER) pathway. Specifically, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of rejoining an opposing abasic (AP) site or a single-strand break (SSB).[5] This impairment particularly affects the activity of DNA polymerase beta and the ligation step.[5] The presence of 5,6-dihydrothymine may lead to a greater reliance on the long-patch base excision repair pathway.[5]

Thymine Metabolism

5,6-dihydrothymine is a key intermediate in the catabolic pathway of thymine. This metabolic process breaks down thymine into beta-alanine.

Caption: Metabolic pathway of thymine degradation.[6]

This pathway is crucial for the clearance of pyrimidines. Deficiencies in the enzymes involved, such as dihydropyrimidine dehydrogenase, can lead to the accumulation of 5,6-dihydrothymine and other intermediates, resulting in metabolic disorders.[6]

References

- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

The Biological Role of 5,6-Dihydrothymidine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions of the Metabolite 5,6-Dihydrothymidine.

Abstract

This compound is a critical metabolite in the pyrimidine (B1678525) degradation pathway, representing an intermediary step in the catabolism of thymidine. While often viewed as a simple breakdown product, emerging research has illuminated its multifaceted biological roles, extending beyond mere metabolic clearance. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a metabolite, with a particular focus on its enzymatic regulation, its implications in disease, and its impact on cellular processes such as DNA damage repair and the epithelial-mesenchymal transition (EMT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this intriguing molecule.

The Pyrimidine Degradation Pathway and this compound

The catabolism of pyrimidines, including thymine (B56734), is a three-step enzymatic pathway that ultimately converts these bases into beta-amino acids. This compound is the product of the first and rate-limiting step in thymine degradation.

The enzymatic cascade is as follows:

-

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme catalyzes the reduction of thymine to 5,6-dihydrothymine.[1] DPD is a crucial enzyme, and its deficiency can lead to severe toxicity in patients treated with fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (B62378) (5-FU).[2]

-

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring structure of 5,6-dihydrothymine to form N-carbamyl-β-aminoisobutyric acid.[3]

-

Beta-ureidopropionase (β-UP): The final enzyme in the pathway, β-UP, converts N-carbamyl-β-aminoisobutyric acid into β-aminoisobutyric acid, ammonia, and carbon dioxide.[4][5]

Deficiencies in any of these enzymes can lead to the accumulation of their respective substrates, including 5,6-dihydrothymine, which has been associated with various neurological and gastrointestinal abnormalities.[3][6]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in the pyrimidine degradation pathway. Understanding these parameters is crucial for predicting metabolic flux and the potential for substrate accumulation in genetic or pharmacologically induced enzyme deficiencies.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 0.12 µM | 1.6 s⁻¹ | Bovine Liver | [1] |

| Uracil | 0.8 µM | Bovine Liver | [1] | ||

| Dihydropyrimidinase (DHP) | 5-Bromodihydrouracil | 17 µM | Not Reported | Rat Liver | [4] |

| N-carbamoyl-β-alanine | 0.38 mM (dissociation constant) | Not Reported | Rat Liver | [4] | |

| N-carbamoyl-β-aminoisobutyric acid | 0.38 mM (dissociation constant) | Not Reported | Rat Liver | [4] | |

| Beta-ureidopropionase (β-UP) | N-carbamoyl-β-alanine | Not Reported | Not Reported | Human | [2][7] |

Biological Roles and Clinical Significance

DNA Damage and Repair

5,6-Dihydrothymine is not merely a benign metabolite; it has been shown to play a role in the cellular response to DNA damage. As a modified base, its presence in DNA can arise from oxidative damage or exposure to low-energy electrons.[8][9] The persistence of 5,6-dihydrothymine lesions in the genome can have significant consequences for DNA replication and repair.

Notably, 5,6-dihydrothymine has been demonstrated to impair the base excision repair (BER) pathway.[10] When present in a clustered DNA damage site, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of the repair of an opposing abasic (AP) site or a single-strand break (SSB).[10] This impairment particularly affects the activity of DNA polymerase beta and the subsequent ligation step.[11]

Epithelial-Mesenchymal Transition (EMT) and Cancer

Recent studies have uncovered a surprising link between the pyrimidine degradation pathway and the epithelial-mesenchymal transition (EMT), a cellular program implicated in cancer progression and metastasis.[11][12] The expression of dihydropyrimidine dehydrogenase (DPYD), the enzyme that produces this compound, is significantly upregulated during EMT.[11]

Crucially, the enzymatic activity of DPYD and the accumulation of its dihydropyrimidine products, including this compound, are essential for cells to acquire mesenchymal characteristics.[11][12] This suggests that this compound is not just a byproduct of increased DPYD activity but may actively participate in the signaling pathways that drive EMT. While the precise molecular mechanisms are still under investigation, this discovery opens up new avenues for targeting metabolic pathways in cancer therapy.

References

- 1. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]

- 2. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Exploring Cell Dynamics: Migration, Invasion, Adhesion, Angiogenesis, and EMT Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dihydrothymidine: A Key Product of DNA Damage and a Challenge to Genomic Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydrothymidine (DHT) is a non-bulky, helix-distorting DNA lesion predominantly formed by the action of ionizing radiation and other oxidative stressors on thymine (B56734) residues. Saturation of the 5,6-double bond of thymine disrupts the planarity of the base, leading to significant consequences for DNA replication and repair. While not intrinsically mutagenic, DHT poses a considerable challenge to the cell's primary defense against base damage, the Base Excision Repair (BER) pathway. Its persistence can lead to stalled replication forks, the formation of more complex clustered DNA damage, and sensitization of cells to radiation, making it a molecule of significant interest in radiobiology and oncology. This technical guide provides a comprehensive overview of the formation, biological impact, and repair of this compound, along with detailed experimental protocols and quantitative data to aid researchers in this field.

Introduction

The integrity of the genetic code is under constant assault from both endogenous and exogenous agents. Ionizing radiation, a ubiquitous environmental factor and a cornerstone of cancer therapy, induces a spectrum of DNA lesions. Among the most frequent products of thymine radiolysis is this compound, a saturated pyrimidine (B1678525) derivative.[1] Unlike some other forms of DNA damage, DHT does not directly miscode during DNA replication.[2] However, its structural impact on the DNA duplex and its resistance to efficient repair make it a potent obstacle to the cellular machinery that maintains genomic stability. Understanding the lifecycle of this lesion—from its formation to its ultimate fate within the cell—is crucial for developing strategies to enhance radiotherapy and mitigate the harmful effects of radiation exposure.

Formation of this compound

This compound is primarily formed through the chemical reduction of the 5,6-double bond of the thymine base within the DNA strand. This reaction is often initiated by the radiolysis of water molecules surrounding the DNA, which generates reactive species, including aqueous electrons.

Mechanism of Formation by Ionizing Radiation

Ionizing radiation deposits energy in and around the DNA molecule, leading to the formation of various reactive intermediates. The primary mechanism for DHT formation involves the reaction of a thymine base with a solvated electron (eaq-) or a hydrogen atom (H•), followed by protonation. Low-energy electrons (LEEs), which are abundantly produced by high-energy radiation, have also been shown to efficiently induce the conversion of thymine to 5,6-dihydrothymine.[3] Studies on the irradiation of DNA in anoxic conditions have identified 5,6-dihydrothymine as one of the major products of base damage.[1]

The general reaction can be summarized as: Thymine + eaq-/H• → Thymine radical anion/adduct Thymine radical anion/adduct + H+ → 5,6-Dihydrothymine

Biological Consequences of this compound

The saturation of the C5-C6 double bond in the thymine ring of DHT leads to a loss of planarity, causing a distortion in the DNA double helix. While this lesion does not typically cause mispairing during DNA synthesis, it presents a significant roadblock for DNA polymerases and interferes with the intricate process of DNA repair.[2][4]

Impact on DNA Replication

The presence of a DHT lesion can impede the progression of the DNA replication machinery. While some DNA polymerases may bypass the lesion, the efficiency of this process can be reduced, potentially leading to stalled replication forks and the formation of single-strand breaks.

Interference with Base Excision Repair

This compound is a substrate for the Base Excision Repair (BER) pathway. However, its presence, particularly within clustered DNA damage sites, can significantly impair the efficiency of this repair process.[5][6] Clustered DNA damage, where multiple lesions are located within one or two helical turns of the DNA, is a hallmark of ionizing radiation.[5] A persistent DHT lesion can reduce the efficiency of rejoining of a nearby abasic (AP) site or a single-strand break (SSB).[5][6] Specifically, DNA polymerase β and DNA ligase activities are particularly impaired by the presence of DHT.[5] This impairment can lead to an increased reliance on the long-patch BER pathway.[5]

Cellular Repair of this compound

The primary pathway for the removal of this compound from the genome is the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway

BER is a multi-step process that involves a series of specialized enzymes:

-

Recognition and Excision: A DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.

-

Synthesis and Ligation: DNA polymerase fills the gap by inserting the correct nucleotide. In short-patch BER, DNA polymerase β removes the 5'-dRP flap and inserts a single nucleotide. In long-patch BER, several nucleotides are inserted. Finally, DNA ligase seals the nick in the DNA backbone.

The presence of DHT can disrupt this coordinated process, particularly at the polymerase and ligase steps, leading to the accumulation of repair intermediates and potentially the formation of more deleterious lesions like double-strand breaks.[5]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the formation and repair of this compound.

| Parameter | Value | Experimental System | Reference |

| Yield of 5,6-diHThy upon Ne-22 beam irradiation | Increases with dose | Hydrated salmon testes DNA | [3] |

| Yield of 5,6-diHThy upon X-irradiation (Γ = 2.5) | 39 ± 60 nmol/J | d(GCACGCGTGC)2 films | [7] |

Table 1: Yields of this compound Formation.

| Enzyme/Process | Effect of DHT | Quantitative Impact | Experimental System | Reference |

| Base Excision Repair (BER) | Impaired rejoining of opposing AP site or SSB | Reduced efficiency when within 5 bp | Mammalian nuclear extracts | [5][6] |

| DNA Polymerase β | Impaired activity | Significantly reduced base addition and dRPase activities | Purified proteins | [6] |

| DNA Ligase | Impaired activity | Reduced ligation efficiency | Purified proteins | [6] |

Table 2: Impact of this compound on DNA Repair.

Experimental Protocols

Detection of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including this compound.

Protocol Outline:

-

DNA Extraction and Hydrolysis:

-

Isolate genomic DNA from the experimental sample.

-

Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

-

Chromatographic Separation:

-

Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

-

Elute the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

-

-

Mass Spectrometric Detection:

-

Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass transition for this compound (e.g., m/z 245.1 → 129.1).

-

Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

-

In Vitro Base Excision Repair Assay

This assay measures the ability of a cell extract or purified enzymes to repair a DNA substrate containing a site-specific this compound lesion.

Protocol Outline:

-

Substrate Preparation:

-

Synthesize an oligonucleotide containing a single this compound residue at a defined position.

-

Anneal the lesion-containing oligonucleotide to a complementary strand to create a double-stranded DNA substrate.

-

Label the 5' end of the undamaged strand with 32P.

-

-

Repair Reaction:

-

Incubate the radiolabeled DNA substrate with a mammalian cell nuclear extract or purified BER enzymes (DNA glycosylase, APE1, DNA polymerase β, and DNA ligase).

-

The reaction mixture should also contain dNTPs and ATP.

-

-

Analysis of Repair Products:

-

Stop the reaction and denature the DNA.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging.

-

The appearance of a full-length, ligated product indicates successful repair. The accumulation of shorter fragments can provide insights into which step of the BER pathway is inhibited.[6]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Formation of this compound by Ionizing Radiation.

References

- 1. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of DNA polymerase activity by thymine hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. Mechanisms of Direct Radiation Damage to DNA: the effect of base sequence on base end products - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 5,6-Dihydrothymidine from Thymine Radiolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The radiolysis of thymine (B56734), a fundamental component of DNA, is a critical area of study in radiobiology and has significant implications for understanding DNA damage, cancer therapy, and the development of radioprotective and radiosensitizing agents. A major product of thymine radiolysis, particularly under anoxic conditions, is 5,6-dihydrothymidine. This technical guide provides an in-depth overview of the mechanisms, quantitative yields, and experimental protocols associated with the formation of this compound from the radiolysis of thymine. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Ionizing radiation induces damage to biological macromolecules, with DNA being a primary target. The interaction of radiation with water molecules in the cellular environment generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). These species can react with DNA bases, leading to a variety of modifications. Thymine, due to its 5,6-double bond, is particularly susceptible to attack by these radicals. The saturation of this double bond results in the formation of 5,6-dihydrothymine and its nucleoside counterpart, this compound.[1][2][3][4] This lesion distorts the DNA helix and can interfere with DNA replication and transcription, potentially leading to mutations or cell death.[5] Understanding the formation of this specific lesion is crucial for developing strategies to mitigate radiation damage and for designing more effective cancer radiotherapy.

Mechanism of this compound Formation

The formation of this compound from thymine radiolysis in aqueous solutions is a multi-step process initiated by the primary radicals generated from water radiolysis. The principal site of attack on the thymine molecule is the 5,6-double bond.[1][6]

Role of Hydrated Electrons (e-aq)

In deaerated or anoxic solutions, hydrated electrons readily add to the thymine base, forming a transient thymine radical anion (T•-). This radical anion can then be protonated to yield the 5,6-dihydrothymin-5-yl radical or the 6-yl radical. Subsequent reaction with a hydrogen donor, such as a hydrogen atom, leads to the formation of the stable 5,6-dihydrothymine product.[7] The nucleobase anion radicals can protonate and eventually result in molecular products such as dihydrothymine.[7]

Role of Hydroxyl Radicals (•OH)

Hydroxyl radicals are highly reactive and attack the 5,6-double bond of thymine.[8][9] This addition reaction can occur at either the C5 or C6 position, forming hydroxyl-adduct radicals (T-OH•). In the absence of oxygen, these radicals can undergo further reactions, including reduction and protonation, which can contribute to the formation of various products, though this compound is not the primary product of this pathway. The presence of oxygen significantly alters the reaction pathways, leading to the formation of other products like thymine glycols.[10]

Role of Hydrogen Atoms (H•)

Hydrogen atoms also add to the 5,6-double bond of thymine, forming hydroradicals. This is a significant pathway leading to the formation of 5,6-dihydrothymine, especially in acidic solutions.[2][8] The reaction of a hydrogen atom with the thymine radical formed from electron addition is a key step in the formation of the final product.

The overall simplified reaction pathway in an anoxic environment can be visualized as follows:

Figure 1: Simplified signaling pathway for the formation of 5,6-Dihydrothymine from thymine radiolysis in an anoxic environment.

Quantitative Data

The efficiency of the formation of radiolysis products is often expressed in terms of G-values, which represent the number of molecules formed or destroyed per 100 eV of absorbed energy. The rate constants for the reactions of the primary radicals with thymine are also critical for understanding the kinetics of the process.

| Reactant/Product | Parameter | Value | Conditions | Reference |

| Thymine + •OH | Rate Constant (k) | 4.3 x 10⁹ M⁻¹s⁻¹ | Neutral pH | [8] |

| Thymine + H• | Rate Constant (k) | 8 x 10⁸ M⁻¹s⁻¹ | Acidic solution | [8] |

| Thymine Radical Anion (T•-) + O₂ | Rate Constant (k) | 4.3 x 10⁹ M⁻¹s⁻¹ | - | [11] |

| Thymine-OH Adduct + O₂ | Rate Constant (k) | 1.9 x 10⁹ M⁻¹s⁻¹ | - | [11] |

| 5,6-Dihydrothymine | G-value | Varies | Depends on pH, oxygen, and additives | [6] |

Note: G-values for this compound formation are highly dependent on experimental conditions and are not always explicitly reported as a single value.

Experimental Protocols

The study of thymine radiolysis and the identification of its products require carefully controlled experiments and sensitive analytical techniques.

Sample Preparation and Irradiation

A typical experimental workflow involves the preparation of an aqueous solution of thymine at a specific concentration and pH. The solution is then deoxygenated by bubbling with an inert gas like nitrogen or argon to study the effects of hydrated electrons and hydrogen atoms in the absence of oxygen. Irradiation is performed using a calibrated source of ionizing radiation, such as a ⁶⁰Co gamma-ray source or an electron beam from a linear accelerator.

Figure 2: General experimental workflow for the study of thymine radiolysis.

Detailed Protocol for Sample Preparation and Irradiation:

-

Solution Preparation: Prepare a stock solution of thymine (e.g., 1 mM) in high-purity water.

-

pH Adjustment: Adjust the pH of the solution to the desired value using appropriate buffers or acids/bases.

-

Deoxygenation: Transfer the solution to a sealed vessel and purge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

-

Irradiation: Irradiate the sample with a known dose rate of gamma-rays from a ⁶⁰Co source or with electron pulses from a linear accelerator. The total absorbed dose should be controlled and measured accurately.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

Following irradiation, the resulting mixture of products is analyzed to identify and quantify this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Detailed HPLC Protocol:

-

Chromatographic System: A reverse-phase HPLC system is typically used.

-

Column: A C18 column is commonly employed for the separation of thymine and its radiolysis products.[12]

-

Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either isocratic or gradient mode.[12]

-

Detection: UV detection at a wavelength where thymine and its products absorb (around 260 nm) is standard.[12][13] Mass spectrometry (LC-MS) can be coupled to the HPLC system for definitive identification of the products based on their mass-to-charge ratio.[14]

-

Quantification: The concentration of this compound is determined by comparing its peak area in the chromatogram to a calibration curve generated with a known standard of the compound.

Implications for Drug Development and Research

The formation of this compound is a significant event in radiation-induced DNA damage. Understanding its mechanism of formation is crucial for several areas of research and development:

-

Radiosensitizers: Compounds that enhance the formation of DNA lesions like this compound could act as radiosensitizers, increasing the efficacy of radiotherapy in cancer treatment.[15]

-

Radioprotectors: Conversely, agents that can scavenge the primary radicals or repair the initial DNA lesions could serve as radioprotectors, shielding healthy tissues from radiation damage.

-

DNA Repair Studies: The presence of this compound in DNA triggers cellular repair mechanisms. Studying how this lesion is recognized and repaired provides insights into fundamental biological processes and can identify potential targets for therapeutic intervention.[5]

Conclusion

The radiolysis of thymine leading to the formation of this compound is a complex process driven by the reactions of water-derived radicals with the pyrimidine (B1678525) base. The yield of this product is highly dependent on the reaction conditions, particularly the presence of oxygen. This technical guide has provided a detailed overview of the underlying mechanisms, quantitative aspects, and experimental methodologies for studying this important DNA lesion. A thorough understanding of these principles is essential for advancing research in radiobiology, developing new cancer therapies, and designing effective strategies for radiation protection.

References

- 1. RADIOLYSIS OF THYMINE IN AQUEOUS SOLUTIONS: CHANGE IN SITE OF ATTACK WITH CHANGE IN PH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RADIATION CHEMISTRY OF THYMINE IN AQUEOUS ALKALINE SOLUTION (Technical Report) | OSTI.GOV [osti.gov]

- 7. Reaction of Electrons with DNA: Radiation Damage to Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the radiation chemistry of thymine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. γ-Radiolysis of aqueous thymine solutions. Determination of relative reaction rates of OH radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. meridian.allenpress.com [meridian.allenpress.com]

- 14. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Gamma radiolysis of thymine in oxygen-free aqueous solution in the presence of electron affinic radiosensitizers: identification of stable products - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dihydrothymidine in UV-Irradiated DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exposure of DNA to ultraviolet (UV) radiation induces a variety of photoproducts, with 5,6-dihydrothymidine (DHT) being a less abundant but significant lesion. While cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs) are the major UV-induced DNA damages, DHT plays a crucial role in cellular responses to UV radiation, particularly by impacting DNA repair processes. This technical guide provides an in-depth overview of the formation of DHT in UV-irradiated DNA, its biological consequences, and the analytical methods for its detection and quantification. Detailed experimental protocols and signaling pathway diagrams are presented to aid researchers in their investigation of this specific type of DNA damage.

Introduction

Ultraviolet (UV) radiation, a component of sunlight, is a ubiquitous environmental mutagen that poses a constant threat to the integrity of the genome. Upon absorption by DNA, UV energy can induce the formation of various photolesions, which, if left unrepaired, can lead to mutations, genomic instability, and cell death. The most prevalent of these lesions are cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). However, a range of other photoproducts, including this compound (DHT), are also formed.[1][2]

DHT is a saturated pyrimidine derivative formed by the reduction of the 5,6-double bond of thymine.[3] While it is a minor product of UV irradiation compared to CPDs and 6-4PPs, its formation is significant as it can be generated by both UVA and UVB radiation.[2][4] Furthermore, DHT is also a product of ionizing radiation and oxidative stress, highlighting its relevance in various DNA damage contexts.[5][6] The presence of DHT in DNA is not benign; it can impede the fidelity of DNA replication and transcription and can interfere with DNA repair mechanisms.[2][5] Specifically, DHT is recognized and processed by the Base Excision Repair (BER) pathway.[5][6] However, when present in clusters of DNA damage, DHT can impair the efficiency of this repair pathway, potentially leading to the accumulation of more deleterious lesions.[2][5][7]

Understanding the formation, biological impact, and repair of DHT is crucial for a comprehensive assessment of UV-induced DNA damage and its implications for human health, including carcinogenesis. This guide aims to provide researchers and professionals in drug development with the necessary technical information to study this compound in the context of UV-irradiated DNA.

Quantitative Data on this compound Formation

The yield of this compound upon UV irradiation is significantly lower than that of major photoproducts like CPDs and 6-4PPs. The exact quantum yields are challenging to determine and can vary depending on the DNA sequence, chromatin environment, and the specific wavelength of UV light.

| Photoproduct | Relative Yield (Compared to CPDs) | UV Wavelength Dependence | Reference |

| Cyclobutane Pyrimidine Dimers (CPDs) | 1 (Reference) | Predominantly formed by UVB (280-320 nm) and UVC (<280 nm); lower yields with UVA (320-400 nm).[4][8] | [4][8] |

| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | ~0.1 - 0.3 | Primarily formed by UVB and UVC; negligible formation with UVA.[4][8] | [4][8] |

| This compound (DHT) | <0.1 | Formed by UVA, UVB, and UVC.[1][2] | [1][2] |

Experimental Protocols

Quantification of this compound in Cultured Human Keratinocytes using HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound from UV-irradiated cultured human keratinocytes.

3.1.1. Materials and Reagents

-

Cultured human keratinocytes

-

Phosphate-buffered saline (PBS)

-

UV source (e.g., UV lamp with calibrated output for UVA and UVB)

-

DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Nuclease P1

-

Alkaline phosphatase

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5,6-dihydrothymidine)

-

HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 HPLC column

3.1.2. Experimental Procedure

-

Cell Culture and UV Irradiation:

-

Culture human keratinocytes to 80-90% confluency.

-

Wash cells twice with PBS.

-

Irradiate cells with a defined dose of UV radiation (e.g., 100 J/m² UVB or 100 kJ/m² UVA).

-

Immediately after irradiation, or after a desired repair incubation time, wash cells twice with ice-cold PBS.

-

Harvest cells by scraping and pellet by centrifugation.

-

-

DNA Extraction:

-

Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

-

DNA Hydrolysis:

-

To 20 µg of DNA, add the stable isotope-labeled internal standard.

-

Add nuclease P1 (e.g., 2 units in 10 mM sodium acetate, pH 5.2) and incubate at 37°C for 1 hour.

-

Add alkaline phosphatase (e.g., 2 units in 100 mM Tris-HCl, pH 8.0) and incubate at 37°C for 1 hour to digest the DNA to nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Terminate the enzymatic digestion by adding formic acid to a final concentration of 0.1%.

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate DHT from other nucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native DHT and the stable isotope-labeled internal standard. The exact m/z values will depend on the specific adducts formed during ionization.

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Data Analysis:

-

Generate a calibration curve using the analytical standard of this compound.

-

Quantify the amount of DHT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Express the results as the number of DHT lesions per 10⁶ nucleosides.

-

Signaling Pathways and Biological Consequences

The presence of this compound in DNA primarily triggers the Base Excision Repair (BER) pathway for its removal.

Base Excision Repair of this compound

The BER pathway is a multi-step process involving a series of enzymes that recognize and replace the damaged base.

Key Steps in BER of DHT:

-

Recognition and Excision: A DNA glycosylase, such as NTHL1 (Nth-like DNA glycosylase 1) or NEIL1 (Nei-like DNA glycosylase 1), recognizes the DHT lesion.[9] The glycosylase then cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[10]

-

AP Site Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, generating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.[10]

-

End Processing and DNA Synthesis: DNA Polymerase β (Pol β) possesses both a dRP lyase activity, which removes the 5'-dRP, and a polymerase activity, which inserts the correct nucleotide (thymidine) into the resulting gap.[5][6]

-

Ligation: The DNA Ligase III/XRCC1 complex seals the remaining nick in the DNA backbone, completing the repair process.[5][6]

Impairment of BER by Clustered DHT Lesions

While isolated DHT lesions are efficiently repaired by BER, the presence of DHT in clustered DNA damage sites, where multiple lesions are located in close proximity, can significantly impair the repair process.[2][5][7] Studies have shown that a persistent DHT lesion can reduce the efficiency of the rejoining of nearby single-strand breaks or AP sites.[2][5] This impairment particularly affects the activities of DNA polymerase β and DNA ligase.[2][5] In such scenarios, there is a greater dependence on the long-patch BER pathway.[2][5]

Potential Downstream Signaling

The presence of unrepaired DNA damage, including DHT, can trigger broader cellular stress responses. While the direct signaling cascade initiated by DHT is not as well-characterized as that for bulky adducts, it is plausible that persistent DHT lesions, especially in the context of stalled replication forks, could activate downstream signaling pathways.

One potential pathway that could be activated is the cGAS-STING pathway.[11] This pathway is typically activated by the presence of cytosolic DNA, which can arise from genomic instability and stalled or collapsed replication forks. Persistent DHT lesions could contribute to such instability, leading to the activation of cGAS, subsequent production of cGAMP, and activation of STING. This, in turn, can trigger inflammatory responses and contribute to cellular senescence or apoptosis.

Conclusion

This compound, while a minor photoproduct of UV radiation, represents an important facet of UV-induced DNA damage. Its ability to be formed by a broad spectrum of UV wavelengths and its potential to interfere with the Base Excision Repair pathway underscore its biological significance. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of DHT in cellular responses to UV damage. A deeper understanding of the mechanisms of DHT formation, repair, and its impact on cellular signaling will be invaluable for developing strategies to mitigate the harmful effects of UV radiation and for the development of novel therapeutic interventions.

References

- 1. UVA Generates Pyrimidine Dimers in DNA Directly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunochemical quantitation of UV-induced oxidative and dimeric DNA damage to human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. Higher cyclobutane pyrimidine dimer and (6-4) photoproduct yields in epidermis of normal humans with increased sensitivity to ultraviolet B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein–Protein Interactions in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage-mediated cellular senescence promotes hand-foot syndrome that can be relieved by thymidine prodrug - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of 5,6-Dihydrothymidine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydrothymidine is a critical intermediate in the catabolic pathway of thymidine (B127349), a fundamental component of DNA. The metabolism of pyrimidines, including thymidine, is a crucial physiological process. Dysregulation of this pathway has been implicated in various metabolic disorders and can significantly impact the efficacy and toxicity of fluoropyrimidine-based chemotherapeutic agents. This technical guide provides an in-depth overview of the metabolism of this compound in humans, focusing on the enzymatic pathways, analytical methodologies for its quantification, and relevant enzyme kinetics. While direct pharmacokinetic data for this compound in humans is limited, this guide consolidates the current understanding of its metabolic fate.

Metabolic Pathway of this compound

The catabolism of thymine (B56734), derived from the breakdown of thymidine, to β-aminoisobutyric acid is a three-step enzymatic process. This compound is the product of the first and rate-limiting step in this pathway.

dot

Caption: Catabolic pathway of thymidine to β-aminoisobutyric acid.

The key enzymes involved in this pathway are:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme that catalyzes the reduction of thymine to this compound.

-

Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of this compound to N-carbamyl-β-aminoisobutyric acid.

-

β-Ureidopropionase (βUP): This enzyme catalyzes the final step, converting N-carbamyl-β-aminoisobutyric acid to β-aminoisobutyric acid, ammonia, and carbon dioxide.[1][2]

Quantitative Data

Direct and comprehensive pharmacokinetic data for this compound in humans, such as half-life, clearance, and volume of distribution, are not extensively available in the literature. Its transient nature as an intermediate metabolite makes such studies challenging. However, enzyme kinetic data for the enzymes involved in its metabolism have been reported from various sources, including human tissues.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source | Km (µM) | Vmax | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | Human Liver | 1.5 | 0.13 µmol/min/mg | [3] |

| Dihydropyrimidinase (DHP) | 5,6-Dihydrothymine | Rat Liver | - | - | [4] |

| β-Ureidopropionase (βUP) | N-Carbamyl-β-alanine | Human Liver | 15.5 ± 1.9 | - | [5] |

Experimental Protocols

Accurate quantification of this compound and the assessment of the activity of the enzymes involved in its metabolism are crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of thymine, this compound, and other pyrimidine (B1678525) metabolites in human plasma.[6]

dot

Caption: Workflow for LC-MS/MS quantification of this compound.

Materials:

-

Human plasma samples

-

Internal standards (e.g., stable isotope-labeled this compound)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add the internal standard solution.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 600 µL).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for this compound and its internal standard need to be optimized.

-

-

-

Data Analysis:

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

-

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Assay

This protocol describes a method to measure the activity of DPD in peripheral blood mononuclear cells (PBMCs) or liver microsomes. The assay is based on monitoring the conversion of a substrate (e.g., radiolabeled thymine or uracil) to its dihydropyrimidine product.[7]

Materials:

-

Isolated PBMCs or liver microsomes

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH

-

[³H]Thymine or [¹⁴C]Uracil

-

Scintillation cocktail and counter or HPLC system for product separation and quantification.

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate or microsomal fraction.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

-

Product Analysis:

-

Separate the product (e.g., [³H]dihydrothymine) from the substrate using reverse-phase HPLC.

-

Quantify the amount of product formed using a radiodetector or by collecting fractions and performing liquid scintillation counting.

-

-

Calculation of Activity:

-

Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

-

dot

Caption: Workflow for Dihydropyrimidine Dehydrogenase (DPD) enzyme assay.

Dihydropyrimidinase (DHP) Enzyme Assay

This protocol outlines a method for determining DHP activity, which can be adapted from studies on rat liver homogenates.[4] The assay measures the conversion of 5,6-dihydrouracil or 5,6-dihydrothymine to their respective N-carbamoyl-β-amino acids.

Materials:

-

Liver homogenate or other tissue preparations

-

Tris-HCl buffer (pH 8.5)

-

5,6-Dihydrothymine

-

Reagents for product detection (e.g., HPLC-based quantification of N-carbamoyl-β-aminoisobutyric acid).

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the tissue homogenate and Tris-HCl buffer.

-

-

Reaction Initiation:

-

Pre-warm the mixture to 37°C.

-

Start the reaction by adding 5,6-dihydrothymine.

-

-

Incubation:

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination:

-

Stop the reaction, for example, by adding acid to precipitate proteins.

-

-

Product Quantification:

-

After centrifugation, analyze the supernatant for the formation of N-carbamoyl-β-aminoisobutyric acid using an appropriate analytical method such as HPLC.

-

-

Activity Calculation:

-

Determine the enzyme activity based on the amount of product formed over time per mg of protein.

-

β-Ureidopropionase (βUP) Enzyme Assay

This radiochemical assay measures the activity of β-ureidopropionase in human liver homogenates by detecting the release of ¹⁴CO₂ from radiolabeled N-carbamyl-β-alanine.[5]

Materials:

-

Human liver homogenate

-

[¹⁴C]N-carbamyl-β-alanine (can be prepared from [2-¹⁴C]5,6-dihydrouracil)

-

Reaction buffer

-

Scintillation vials and cocktail

-

Apparatus to trap ¹⁴CO₂

Procedure:

-

Reaction:

-

Combine the liver homogenate with the reaction buffer and [¹⁴C]N-carbamyl-β-alanine in a sealed vessel.

-

-

Incubation:

-

Incubate the mixture at 37°C.

-

-

CO₂ Trapping:

-

The released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in a trapping agent) placed within the sealed vessel.

-

-

Measurement:

-

After the incubation period, the filter paper is transferred to a scintillation vial containing a scintillation cocktail.

-

-

Quantification:

-

The radioactivity is measured using a liquid scintillation counter.

-

-

Activity Calculation:

-

The enzyme activity is calculated based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.

-

Conclusion

The metabolism of this compound is a key component of pyrimidine catabolism in humans, orchestrated by a series of enzymatic reactions. While direct in vivo pharmacokinetic data for this specific metabolite remains elusive, a comprehensive understanding of the metabolic pathway and the enzymes involved is crucial for researchers in drug development and metabolic diseases. The detailed experimental protocols provided in this guide offer robust methods for the quantification of this compound and the characterization of the associated enzyme activities, enabling further investigation into the physiological and pathological roles of this metabolic pathway. Future research focusing on in vivo tracer studies in humans may provide more definitive pharmacokinetic parameters for this compound and its metabolites.

References

- 1. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]

- 2. medlineplus.gov [medlineplus.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.tue.nl [pure.tue.nl]

- 7. ijopp.org [ijopp.org]

enzymatic repair of 5,6-Dihydrothymidine lesions

An In-Depth Technical Guide to the Enzymatic Repair of 5,6-Dihydrothymidine Lesions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, this compound (DHT), a saturated pyrimidine (B1678525) derivative, is a significant form of DNA damage predominantly caused by ionizing radiation under anoxic conditions and by other reactive oxygen species (ROS).[1][2][3] Unlike some other lesions, DHT is not considered highly mutagenic but acts as a potent blocker of DNA replication and transcription, which can lead to cytotoxicity if left unrepaired. The primary cellular defense against DHT is the Base Excision Repair (BER) pathway, a highly conserved mechanism initiated by specialized DNA glycosylases. This guide provides a detailed overview of the enzymatic processes involved in DHT repair, quantitative data on enzyme specificity, experimental protocols for studying these mechanisms, and the implications for therapeutic drug development.

The Primary Repair Pathway: Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is the principal mechanism for the recognition and removal of this compound from DNA. This multi-step process involves a coordinated series of enzymes to excise the damaged base, process the resulting abasic site, and restore the original DNA sequence.

The canonical BER pathway for DHT proceeds as follows:

-

Recognition and Excision : A DNA glycosylase recognizes the DHT lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the free DHT base. This creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.

-

AP Site Incision : An AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety.

-

End Processing and DNA Synthesis :

-

In Short-Patch BER (SP-BER) , DNA Polymerase β (Pol β) removes the 5'-dRP group and inserts a single correct nucleotide.

-

In Long-Patch BER (LP-BER) , which may be favored in certain contexts, a longer stretch of 2-10 nucleotides is synthesized by polymerases such as Pol β, Pol δ/ε, with the help of PCNA. Flap endonuclease 1 (FEN1) is required to remove the displaced DNA strand containing the 5'-dRP.

-

-

Ligation : DNA Ligase (Lig IIIα in SP-BER or Lig I in LP-BER) seals the remaining nick in the DNA backbone, completing the repair process.

Bifunctional DNA glycosylases, which include the key enzymes that recognize DHT, possess an intrinsic AP lyase activity that can incise the DNA backbone at the AP site after base removal, creating a single-nucleotide gap with modified termini that require further processing by other enzymes like APE1 or polynucleotide kinase phosphatase (PNKP).

References

- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage induced by low-energy electrons: conversion of thymine to 5,6-dihydrothymine in the oligonucleotide trimer TpTpT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 5,6-Dihydrothymidine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydrothymidine (DHdT), a non-aromatic analog of thymidine, is a significant product of DNA damage caused by ionizing radiation and oxidative stress. Its presence in DNA can have profound biological consequences, including the disruption of DNA replication and transcription, and it is a key substrate for DNA repair pathways. The site-specific incorporation of this compound into synthetic oligonucleotides is a critical tool for researchers studying the mechanisms of DNA damage, repair, and mutagenesis. These modified oligonucleotides serve as valuable probes to investigate the substrate specificity of DNA repair enzymes, to elucidate the structural and functional consequences of this type of DNA lesion, and to develop potential therapeutic agents that modulate DNA repair processes.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into oligonucleotides, their subsequent purification and analysis, and the characterization of their biophysical and biochemical properties.

Applications

The primary applications for oligonucleotides containing this compound revolve around the study of DNA damage and repair. Specific uses include:

-

Elucidation of DNA Repair Pathways: Serving as substrates for enzymes involved in the Base Excision Repair (BER) pathway to identify and characterize the specific glycosylases and other enzymes responsible for the recognition and removal of this lesion.[1][2][3]

-

Structural Studies: Investigating the conformational changes induced by this compound in the DNA double helix and its impact on DNA stability.

-